molecular formula C12H9ClO3 B1365151 Methyl 5-(4-chlorophenyl)furan-2-carboxylate CAS No. 41019-40-3

Methyl 5-(4-chlorophenyl)furan-2-carboxylate

Cat. No.: B1365151
CAS No.: 41019-40-3
M. Wt: 236.65 g/mol
InChI Key: VLZOJLSEKYFDQC-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan carboxylates It is characterized by a furan ring substituted at the 2-position with a carboxylate group and at the 5-position with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Furan Ring Formation: The synthesis of methyl 5-(4-chlorophenyl)furan-2-carboxylate typically begins with the formation of the furan ring. This can be achieved through the cyclization of appropriate precursors such as 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of an acid catalyst.

    Esterification: The carboxylic acid group on the furan ring is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-(4-chlorophenyl)furan-2-carboxylate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylates.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylates.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

Methyl 5-(4-chlorophenyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

The compound has been investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which methyl 5-(4-chlorophenyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylfuran-2-carboxylate: Lacks the chlorine substituent on the phenyl ring, resulting in different reactivity and biological activity.

    Ethyl 5-(4-chlorophenyl)furan-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

    Methyl 5-(4-bromophenyl)furan-2-carboxylate:

Uniqueness

Methyl 5-(4-chlorophenyl)furan-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOJLSEKYFDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468684
Record name Methyl 5-(4-chlorophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41019-40-3
Record name 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41019-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-chlorophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-(4-chlorophenyl)-2-furoic acid (5.0 g, 22 mmol) in MeOH (50 mL) was added conc. H2SO4 (4 drops) and the resulting solution heated to 50° C. for 4 days. The reaction was cooloed and concentrated in vacuo. The residue was taken up in EtOAc (100 mL) and washed with saturated aqueous NaHCO3 (2×20 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by flash cjromatography (hexane/EtOAc 19:1) to give 3.8 g (72%) of a cream powder; MS m/z 254 (M++18, 100).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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